4-Pyridinemethanol, alpha-(2-phenylcyclopropyl)-, (1-alpha(R*),2-beta)-
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Overview
Description
4-Pyridinemethanol, alpha-(2-phenylcyclopropyl)-, (1-alpha(R*),2-beta)- is a chemical compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol This compound is characterized by a pyridine ring attached to a methanol group, which is further connected to a phenylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinemethanol, alpha-(2-phenylcyclopropyl)-, (1-alpha(R*),2-beta)- typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Pyridinemethanol Group: The pyridinemethanol group can be synthesized by reacting pyridine with formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinemethanol, alpha-(2-phenylcyclopropyl)-, (1-alpha(R*),2-beta)- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated pyridines, substituted pyridines
Scientific Research Applications
4-Pyridinemethanol, alpha-(2-phenylcyclopropyl)-, (1-alpha(R*),2-beta)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: It may have potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pyridinemethanol, alpha-(2-phenylcyclopropyl)-, (1-alpha(R*),2-beta)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering specific signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinemethanol: Lacks the phenylcyclopropyl group, making it less complex.
2-Phenylcyclopropylamine: Contains a cyclopropyl group but lacks the pyridinemethanol moiety.
Cyclopropylmethanol: Contains a cyclopropyl group attached to a methanol group but lacks the pyridine ring.
Uniqueness
4-Pyridinemethanol, alpha-(2-phenylcyclopropyl)-, (1-alpha(R*),2-beta)- is unique due to its combination of a pyridine ring, methanol group, and phenylcyclopropyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
CAS No. |
63903-03-7 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(S)-[(1S,2S)-2-phenylcyclopropyl]-pyridin-3-ylmethanol |
InChI |
InChI=1S/C15H15NO/c17-15(12-7-4-8-16-10-12)14-9-13(14)11-5-2-1-3-6-11/h1-8,10,13-15,17H,9H2/t13-,14+,15-/m1/s1 |
InChI Key |
XSRKDWMLXICUMM-QLFBSQMISA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1[C@@H](C2=CN=CC=C2)O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C1C(C2=CN=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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